molecular formula C17H16BrN7 B2498429 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 2380174-10-5

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2498429
CAS No.: 2380174-10-5
M. Wt: 398.268
InChI Key: IVEDLXUNPKLEOJ-UHFFFAOYSA-N
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Description

The compound “3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol involves a reaction that is completed by TLC (toluene:ethyl acetate = 7:3 v/v). After the reaction, the solution is cooled, and the precipitate is filtered off and dried .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H15BrN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 . This indicates the presence of a bromopyrimidinyl group attached to a piperazine ring, which is further attached to a pyridazine ring.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 287.16 . The melting point is between 97-99 degrees Celsius .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, inhaled, or in contact with skin .

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN7/c18-13-11-20-17(21-12-13)25-9-7-24(8-10-25)16-5-4-15(22-23-16)14-3-1-2-6-19-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEDLXUNPKLEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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